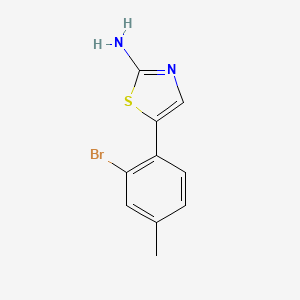

5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Description

BenchChem offers high-quality 5-(2-Bromo-4-methylphenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromo-4-methylphenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

JAJZJNRYSRHTJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Weight and Formula Analysis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers and scientists, the confirmation of a molecule's identity and purity is paramount before its advancement through the development pipeline. This guide provides an in-depth technical overview of the essential analytical methodologies for determining the molecular weight and confirming the molecular formula of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, a compound of interest for further investigation.

This document is structured to provide not just procedural steps but also the underlying scientific principles and rationale, reflecting the perspective of a seasoned application scientist. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Compound Profile: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Before delving into the analytical techniques, a thorough theoretical analysis of the target molecule is crucial. This establishes the expected values against which experimental data will be compared.

Molecular Structure:

Molecular Formula Determination:

Based on the chemical name, the molecular formula is deduced as C₁₀H₉BrN₂S .

Theoretical Molecular Weight and Elemental Composition:

A precise understanding of the theoretical values is critical for the validation of experimental results. These calculations are based on the atomic masses of the constituent elements.

| Parameter | Value |

| Molecular Formula | C₁₀H₉BrN₂S |

| Monoisotopic Mass | 267.9724 u |

| Average Molar Mass | 268.15 g/mol |

| Elemental Composition | |

| Carbon (C) | 44.62% |

| Hydrogen (H) | 3.37% |

| Bromine (Br) | 29.70% |

| Nitrogen (N) | 10.41% |

| Sulfur (S) | 11.91% |

Part 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of a molecule's mass and, by extension, its elemental composition.[1][2] Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different molecular formulas.[3]

Principle of the Technique

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[1] This high accuracy allows for the determination of the exact mass of the molecular ion, which can then be used to deduce the most likely molecular formula.

Experimental Protocol

1. Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg) of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL. The use of a dilute sample minimizes the potential for ion suppression and detector saturation.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique that typically produces intact molecular ions.[4]

-

Polarity: Positive ion mode is recommended to promote the formation of the protonated molecule, [M+H]⁺.

-

Mass Range: Set the mass range to scan from m/z 100 to 500 to ensure the detection of the molecular ion and potential fragments.

-

Resolution: A resolution of at least 10,000 is necessary to achieve the required mass accuracy for formula determination.[1]

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Analyze the isotopic pattern of the molecular ion peak. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic M+2 peak of nearly equal intensity to the monoisotopic peak.[5]

-

Utilize the instrument's software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

Data Interpretation and Validation

The experimentally determined accurate mass of the [M+H]⁺ ion should be compared to the theoretical value. The molecular formula that provides the best match, and is consistent with the isotopic pattern, is considered the correct one. The presence of the characteristic bromine isotope pattern provides a strong validation of the proposed formula.[5][6]

Part 2: Elemental Analysis for Empirical Formula Verification

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[7][8] This method provides a direct measure of the elemental composition, which can be used to confirm the empirical and molecular formula of a compound.

Principle of the Technique

A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of a catalyst and excess oxygen.[8][9] This process converts the carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[8]

Experimental Protocol

1. Sample Preparation:

-

Ensure the sample of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is pure and completely dry, as residual solvents or impurities will lead to inaccurate results.[10]

-

Homogenize the sample to ensure a representative analysis.

-

Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

2. Instrumentation and Parameters:

-

Elemental Analyzer: A dedicated CHNS elemental analyzer is used.

-

Combustion Temperature: Typically around 1000 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Special Considerations for Halogens: For halogenated compounds, the elemental analyzer must be equipped with appropriate scrubbers to remove the corrosive and interfering combustion byproducts, such as hydrogen bromide.[11]

3. Data Acquisition and Analysis:

-

The instrument's software will automatically calculate the percentage of C, H, N, and S based on the detector response and the initial sample weight.

-

The analysis should be performed in triplicate to ensure the precision and accuracy of the results.

Data Interpretation and Validation

The experimentally determined weight percentages of C, H, N, and S should be compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and, by extension, its molecular formula.[10]

Visualization of Analytical Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in each analytical process.

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Caption: Elemental Analysis (CHNS) Workflow.

Conclusion

The synergistic application of high-resolution mass spectrometry and elemental analysis provides a robust and comprehensive approach to the molecular weight and formula determination of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. HRMS offers unparalleled accuracy in mass measurement and invaluable structural clues through isotopic patterns, while elemental analysis provides a direct and quantitative confirmation of the elemental composition. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the identity and purity of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

-

High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (URL: [Link])

-

MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (URL: [Link])

-

The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. (URL: [Link])

-

CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. (URL: [Link])

-

ELEMENTAL ANALYSIS. EOLSS.net. (URL: [Link])

-

Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. (URL: [Link])

-

Combustion Elemental Analysis. Analytik Jena. (URL: [Link])

-

Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications. (URL: [Link])

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. (URL: [Link])

-

Molar Mass, Molecular Weight and Elemental Composition Calculator. WebQC.org. (URL: [Link])

-

A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (URL: [Link])

-

Summary of CHNS Elemental Analysis Common Problems. (URL: [Link])

-

Molecular Weight Calculator (Molar Mass). (URL: [Link])

-

CHNS Elemental Analysers. The Royal Society of Chemistry. (URL: [Link])

-

Molecular Weight Calculator (Molar Mass). Calculator.net. (URL: [Link])

-

How Does a CHNSO Analyzer Work?. AZoM. (URL: [Link])

-

Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC. (URL: [Link])

-

Molecular Weight Calculator. Omni Calculator. (URL: [Link])

-

Isotope distributions. (URL: [Link])

-

Mass spectra of some simple isotopic molecules. (URL: [Link])

-

6.4: Isotope Abundance. Chemistry LibreTexts. (URL: [Link])

-

mass spectra - the M+2 peak. Chemguide. (URL: [Link])

Sources

- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. measurlabs.com [measurlabs.com]

- 8. rsc.org [rsc.org]

- 9. azom.com [azom.com]

- 10. chem.ubc.ca [chem.ubc.ca]

- 11. pepolska.pl [pepolska.pl]

Technical Deep Dive: 2-Amino-5-Arylthiazole Derivatives in Drug Discovery

Executive Summary

The 2-amino-5-arylthiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered heterocyclic core that effectively bridges lipophilic aryl domains with polar, hydrogen-bonding amine motifs. This architecture is particularly valued for its ability to mimic peptide bonds and interact with ATP-binding pockets in kinases, making it a cornerstone in the design of inhibitors for targets such as Cyclin-Dependent Kinases (CDK) , Interleukin-2 Inducible T-cell Kinase (Itk) , and various microbial pathogens.

This technical guide dissects the synthetic architectures, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold. Unlike generic reviews, this document focuses on the causality of synthetic choices and the mechanistic basis of biological efficacy.

Section 1: Structural Architecture & SAR Analysis

The pharmacological versatility of 2-amino-5-arylthiazoles stems from their ability to serve as a rigid linker that orients substituents into specific protein sub-pockets.

The Core Pharmacophore

The thiazole ring is planar and aromatic.[1] The sulfur atom acts as a weak hydrogen bond acceptor, while the basic nitrogen (N3) is a strong acceptor.

-

Position 2 (Amino Group): The primary vector for hydrogen bonding. In kinase inhibitors, this amine often acts as a donor to the hinge region backbone carbonyls. Acylation (amide formation) at this position modulates

, improves metabolic stability, and often enhances potency by reducing desolvation penalties. -

Position 5 (Aryl Group): This is the critical "hydrophobic tail." In 4,5-diaryl systems, the C5-aryl group typically occupies the hydrophobic pocket adjacent to the ATP binding site (e.g., the gatekeeper region). Direct C-C bond attachment restricts conformational freedom, locking the molecule into a bioactive conformation.

-

Position 4: Substituents here (often phenyl or alkyl) provide steric bulk that can induce out-of-plane twisting of the C5-aryl group, a feature often manipulated to tune selectivity between homologous enzymes.

SAR Decision Map

The following diagram illustrates the logical flow of structural modifications used to optimize this scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing 2-amino-5-arylthiazoles.

Section 2: Synthetic Strategies

Two primary strategies dominate the synthesis of these derivatives: the classical Hantzsch Synthesis and the modern Transition Metal-Catalyzed Cross-Coupling .

Method A: The Modified Hantzsch Synthesis

-

Mechanism: Condensation of thiourea with an

-halo ketone. -

Utility: Excellent for generating the thiazole ring de novo.

-

Limitation: To generate a 5-aryl derivative directly, one requires an

-halo-

Method B: C5-Halogenation & Suzuki Coupling (Recommended)

This is the industry-standard approach for generating diverse libraries. It decouples ring formation from diversification.

-

Step 1: Synthesis of the parent 2-aminothiazole (or purchase).

-

Step 2: Regioselective electrophilic halogenation at C5.

-

Step 3: Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids.

This route allows for the late-stage introduction of the aryl moiety, enabling the rapid parallel synthesis of SAR libraries.

Figure 2: Step-wise synthetic workflow for the generation of 5-arylthiazole libraries via cross-coupling.

Section 3: Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability in a medicinal chemistry setting.

Protocol 1: Regioselective C5-Bromination of 2-Aminothiazole

Objective: To synthesize 2-amino-5-bromothiazole hydrobromide. Rationale: Using NBS (N-bromosuccinimide) provides a controlled source of electrophilic bromine, minimizing poly-bromination.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Dissolution: Dissolve 2-aminothiazole (10.0 mmol, 1.0 g) in acetonitrile (50 mL). Cool the solution to 0°C in an ice bath.

-

Note: Acetonitrile is preferred over acetic acid here for easier workup and cleaner reaction profiles for acid-sensitive substrates.

-

-

Bromination: Dissolve NBS (10.5 mmol, 1.87 g) in acetonitrile (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product often precipitates as the hydrobromide salt.

-

Workup:

-

Concentrate the solvent to ~10 mL under reduced pressure.

-

Add cold diethyl ether (50 mL) to fully precipitate the salt.

-

Filter the solid, wash with ether (2 x 20 mL), and dry under vacuum.

-

-

Yield: Typically 85-95%. The product is a shelf-stable beige solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Coupling of 2-amino-5-bromothiazole with Phenylboronic acid.

Rationale: The use of a biphasic system (Dioxane/Water) with

-

Reagents:

-

2-Amino-5-bromothiazole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

- (5 mol%, 0.05 mmol) - Handle in glovebox or under Argon flow.

- (2.0 M aqueous solution, 3.0 mmol)

-

1,4-Dioxane (10 mL, degassed)

-

-

Assembly: In a microwave vial or pressure tube, combine the bromide, boronic acid, and palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane and aqueous carbonate solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Checkpoint: The reaction mixture should turn black (Pd black precipitation) upon completion.

-

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

-

Note: Free amine thiazoles can streak on silica. Adding 1% Triethylamine to the eluent is recommended.

-

Section 4: Biological Data Summary

The following table summarizes key biological activities associated with 2-amino-5-arylthiazole derivatives, highlighting their potential as kinase inhibitors and antimicrobial agents.

| Target / Application | Compound Class | Mechanism of Action | Reference | |

| Itk (Kinase) | 2-amino-5-[(thiomethyl)aryl]thiazole | 2 - 50 nM | ATP-competitive inhibition; blocks T-cell signaling | |

| CDK5/p25 | 2-acylamino-5-arylthiazole | 5 - 300 nM | Competes with ATP; potential for Alzheimer's treatment | |

| Candida albicans | 2-amino-4,5-diarylthiazole | 9 - 50 | Disruption of ergosterol biosynthesis (potential) | |

| Src Kinase | 2-amino-5-arylthiazole | < 100 nM | Dual Src/Abl inhibition |

References

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006).[5][6][7] URL:[Link]

-

Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry Letters (2004).[8] URL:[Link]

-

Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Source: Molecules (2020).[9] URL:[Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Source: Journal of Medicinal Chemistry (2004).[8] URL:[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (2021).[9][10] URL:[Link]

Sources

- 1. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors | Scilit [scilit.com]

- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

This guide provides a comprehensive overview of the available safety information and a proposed toxicological evaluation strategy for the novel research compound, 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. As a molecule of interest in contemporary drug discovery and chemical research, a thorough understanding of its potential hazards and biological effects is paramount for ensuring laboratory safety and guiding future development.

This document is structured to provide both immediate practical safety guidance in the format of a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS), and a forward-looking, in-depth toxicological profiling strategy for researchers and drug development professionals.

Part 1: Safety Data Sheet (SDS)

A Note on Data Availability: As of the date of this publication, a comprehensive, experimentally verified Safety Data Sheet for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine has not been formally established. The following 16-section SDS has been constructed based on data from structurally similar compounds, predictive toxicology models, and general principles of chemical safety. It should be used as a preliminary guide and updated as empirical data becomes available.

SECTION 1: Identification

| Product Name: | 5-(2-Bromo-4-methylphenyl)thiazol-2-amine |

| Synonyms: | Not available |

| CAS Number: | Not assigned |

| Molecular Formula: | C10H9BrN2S |

| Molecular Weight: | 270.16 g/mol |

| Recommended Use: | For research and development purposes only. |

| Supplier: | [Supplier Name, Address, and Contact Information to be inserted] |

| Emergency Telephone: | [Emergency Contact Number to be inserted] |

SECTION 2: Hazard(s) Identification

GHS Classification (Predicted):

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3 - May cause respiratory irritation.

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Other Hazards:

No additional hazards have been identified.

SECTION 3: Composition/Information on Ingredients

| Component | CAS Number | Concentration |

| 5-(2-Bromo-4-methylphenyl)thiazol-2-amine | Not assigned | ≥95% |

SECTION 4: First-Aid Measures

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or physician immediately.

SECTION 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide gas.

-

Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

SECTION 8: Exposure Controls/Personal Protection

-

Exposure Limits: No occupational exposure limits have been established.

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

SECTION 9: Physical and Chemical Properties

| Appearance: | Solid (predicted) |

| Odor: | No data available |

| Odor Threshold: | No data available |

| pH: | No data available |

| Melting Point/Freezing Point: | No data available |

| Initial Boiling Point and Boiling Range: | No data available |

| Flash Point: | No data available |

| Evaporation Rate: | No data available |

| Flammability (solid, gas): | No data available |

| Upper/Lower Flammability or Explosive Limits: | No data available |

| Vapor Pressure: | No data available |

| Vapor Density: | No data available |

| Relative Density: | No data available |

| Solubility: | No data available |

| Partition Coefficient: n-octanol/water: | No data available |

| Auto-ignition Temperature: | No data available |

| Decomposition Temperature: | No data available |

| Viscosity: | No data available |

SECTION 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions: Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide gas.

SECTION 11: Toxicological Information

Acute Toxicity (Predicted):

-

Oral LD50: No data available. Based on structural analogs, harmful if swallowed.

-

Inhalation LC50: No data available.

-

Dermal LD50: No data available.

Skin Corrosion/Irritation: Causes skin irritation (predicted).

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (predicted).

Respiratory or Skin Sensitization: No data available.

Germ Cell Mutagenicity: No data available.

Carcinogenicity: No data available.

Reproductive Toxicity: No data available.

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (predicted).

Specific Target Organ Toxicity - Repeated Exposure: No data available.

Aspiration Hazard: No data available.

SECTION 12: Ecological Information

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: No data available.

SECTION 13: Disposal Considerations

-

Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

SECTION 14: Transport Information

Not regulated as a hazardous material for transportation.

SECTION 15: Regulatory Information

This safety data sheet complies with the requirements of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

SECTION 16: Other Information

-

Date of Preparation: February 17, 2026

-

Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Part 2: A Proposed Framework for the Toxicological Evaluation of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Introduction: The Imperative for a Comprehensive Toxicity Profile

As a novel chemical entity, 5-(2-Bromo-4-methylphenyl)thiazol-2-amine lacks the extensive toxicological data required for a full safety assessment. The presence of a brominated aromatic ring and a thiazole-amine core, structural motifs found in various bioactive molecules, suggests the potential for significant biological activity. Therefore, a systematic and tiered approach to toxicological evaluation is essential to characterize its potential risks to human health and the environment. This section outlines a scientifically rigorous, multi-faceted strategy for elucidating the toxicity profile of this compound, integrating in silico, in vitro, and in vivo methodologies.

In Silico Toxicity Prediction: A First Look at Potential Liabilities

Prior to embarking on costly and time-consuming experimental studies, computational toxicology tools can provide valuable initial insights into the potential hazards of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. These models use the chemical structure to predict a range of toxicological endpoints.

Recommended In Silico Tools:

-

ProTox-3.0: Predicts oral toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.[1]

-

Leadscope Model Applier™: A comprehensive tool for predicting a wide array of toxicity endpoints, with models often developed in collaboration with regulatory agencies.[2]

-

ACD/Tox Suite™: Provides predictions for acute and aquatic toxicity, endocrine disruption, and mutagenicity.[3]

Predicted Physicochemical Properties (Illustrative):

The following table presents predicted physicochemical properties for a structurally similar compound, which can be used as a preliminary guide.

| Property | Predicted Value |

| Molecular Weight | 270.16 g/mol |

| logP | ~3.5 |

| Aqueous Solubility | Low |

| pKa (most basic) | ~4.5 (thiazole amine) |

| pKa (most acidic) | ~14.0 (amine proton) |

Data is estimated and should be confirmed experimentally.

Proposed In Vitro Toxicity Testing Workflow: A Stepwise Experimental Approach

The following in vitro assays are proposed to provide a foundational understanding of the compound's cellular toxicity.

Caption: Proposed In Vitro Toxicity Testing Workflow.

1. Cytotoxicity Assessment (MTT/XTT Assay)

-

Objective: To determine the concentration-dependent effect of the compound on cell viability and to calculate the IC50 (half-maximal inhibitory concentration).

-

Methodology:

-

Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating as an anti-cancer agent) in 96-well plates.[4]

-

Treat the cells with a range of concentrations of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine for 24 to 72 hours.

-

Add MTT or XTT reagent to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[5][6]

-

Measure the absorbance of the formazan product using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

2. Genotoxicity Assessment

-

Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

-

Methodologies:

-

Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that can cause gene mutations.[7] It uses several strains of Salmonella typhimurium with mutations in the histidine operon. A positive result indicates that the compound is a mutagen.

-

In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or abnormal chromosome numbers (aneugenicity) in mammalian cells.[1] The formation of micronuclei in treated cells indicates genotoxic potential.

-

3. Cardiotoxicity Screening (hERG Assay)

-

Objective: To assess the potential of the compound to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[8]

-

Methodology:

-

Use a cell line stably expressing the hERG channel.

-

Employ automated patch-clamp electrophysiology to measure the hERG channel current in the presence and absence of the test compound.[9]

-

Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value.

-

Proposed In Vivo Toxicity Testing Strategy: A Tiered Approach

Should the in vitro data suggest a favorable profile or if further development is warranted, in vivo studies are necessary to understand the compound's effects in a whole organism.

Caption: Tiered In Vivo Toxicity Testing Strategy.

1. Acute Oral Toxicity Study (OECD Guidelines)

-

Objective: To determine the acute oral toxicity (LD50) of the compound and to identify clinical signs of toxicity and potential target organs.

-

Methodology: Follow the OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[3][7] This involves a stepwise dosing procedure with a small number of animals to classify the compound's toxicity and estimate the LD50. Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.

2. Further In Vivo Studies

Based on the results of the acute toxicity study and the intended use of the compound, further studies may be warranted, such as:

-

28-Day Repeated Dose Toxicity Study: To evaluate the effects of repeated exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Chronic Toxicity and Carcinogenicity Studies: For compounds intended for long-term human use.

Structure-Activity Relationship (SAR) Insights

The toxicological profile of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is likely influenced by its key structural features:

-

Thiazole Ring: A common scaffold in many biologically active compounds, its metabolic fate can influence toxicity.

-

2-Amino Group: Can be a site for metabolic transformations, potentially leading to the formation of reactive metabolites.

-

Bromo-phenyl Moiety: The position of the bromo and methyl groups on the phenyl ring will affect the electronic properties and steric hindrance of the molecule, which can influence its binding to biological targets and its metabolic profile. The presence of a halogen can sometimes be associated with increased persistence or specific metabolic pathways.

References

-

ProTox-3.0 - Prediction of TOXicity of chemicals. (2024, May 15). Charité - Universitätsmedizin Berlin. [Link]

-

Leadscope Model Applier™. (2025, April 15). Instem. [Link]

-

ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction. (n.d.). Certara. [Link]

-

Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. (n.d.). ACD/Labs. [Link]

-

From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. [Link]

-

A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

-

hERG Assay Services. (n.d.). Reaction Biology. [Link]

-

hERG Safety. (n.d.). Cyprotex. [Link]

-

S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (n.d.). U.S. Food and Drug Administration. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

-

In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. (n.d.). OUCI. [Link]

-

DRAFT Guidance for the Preparation of Toxicological Profiles. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

- 1. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 2. instem.com [instem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 5-Bromo-4-phenyl-1,3-thiazol-2-amine | C9H7BrN2S | CID 12264462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pozescaf.com [pozescaf.com]

- 8. toxCSM | Home [biosig.lab.uq.edu.au]

- 9. schrodinger.com [schrodinger.com]

Thiazol-2-amine: The "Master Key" Scaffold in Kinase Inhibitor Discovery

Executive Summary

The thiazol-2-amine scaffold represents one of the most prolific and "privileged" substructures in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (PKIs). Its planar, five-membered heterocyclic architecture allows it to function as a potent ATP-mimetic, anchoring small molecules into the kinase hinge region with high fidelity.

This guide dissects the structural, synthetic, and biological utility of the thiazol-2-amine core.[1][2] We analyze its binding thermodynamics, detail the Hantzsch synthesis essential for library generation, and provide rigorous protocols for biochemical validation. Furthermore, we address the "toxicophore" controversy—balancing its high affinity with metabolic liability management.

Structural Basis of Potency: The Hinge-Binding Motif

The dominance of thiazol-2-amine in drug discovery stems from its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. This region dictates inhibitor affinity and selectivity.

Pharmacophore Mechanics

The thiazol-2-amine moiety presents a critical Donor-Acceptor (D-A) motif:

-

Endocyclic Nitrogen (N3): Acts as a Hydrogen Bond Acceptor . It typically engages the backbone amide nitrogen of a conserved hinge residue (e.g., Met318 in BRAF, Leu83 in CDK2).

-

Exocyclic Amino Group (C2-NH2): Acts as a Hydrogen Bond Donor . It interacts with the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Glu81 in CDK2).

This bidentate interaction locks the inhibitor into the active site, positioning variable substituents at the C4 and C5 positions to explore the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions.

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction between the thiazol-2-amine scaffold and a generic kinase hinge region.

Figure 1: Canonical bidentate hydrogen bonding network between thiazol-2-amine and kinase hinge residues.

Case Studies in Drug Design

The scaffold's versatility is exemplified in several FDA-approved therapies.

| Drug | Target(s) | Role of Thiazole Scaffold | Key Structural Insight |

| Dasatinib (BMS-354825) | BCR-ABL, SRC | Hinge Binder | The thiazole nitrogen binds to Met318 (Abl). The C5-carboxamide extends into the solvent region, improving solubility. |

| Dabrafenib | BRAF V600E | Hinge Binder | The 2-aminothiazole core anchors the molecule; fluorination and sulfonamide groups tune metabolic stability and potency. |

| BMS-387032 (SNS-032) | CDK2/7/9 | Hinge Binder | Demonstrates that C5-substitution is critical for selectivity against other serine/threonine kinases. |

Expert Insight: In Dasatinib , the thiazole is central to its "Type I" binding mode (binding to the active conformation). The high affinity (

Synthetic Architectures: The Hantzsch Protocol

To explore this scaffold, robust synthetic access is required. The Hantzsch Thiazole Synthesis remains the gold standard due to its modularity.

Reaction Mechanism

The reaction involves the condensation of an

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-phenylthiazol-2-amine (Model Compound).

Reagents:

-

Acetophenone (1.0 eq)

-

Bromine or N-Bromosuccinimide (NBS) (1.0 eq)

-

Thiourea (2.0 eq)

Protocol:

-

Bromination: Dissolve acetophenone (10 mmol) in ethanol (20 mL). Add bromine (10 mmol) dropwise at

. Stir for 1 hour to generate 2-bromoacetophenone in situ. -

Condensation: Add thiourea (20 mmol) directly to the reaction vessel.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). -

Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

to pH 8. -

Purification: Filter the precipitate or extract with dichloromethane (DCM). Recrystallize from ethanol/water.

Figure 2: Workflow for the Hantzsch synthesis of thiazol-2-amine derivatives.[4]

Experimental Validation: Kinase Inhibition Assay

Once synthesized, the compounds must be validated for potency (

Assay Principle

This is a luminescent ADP detection assay.

-

Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP. -

ADP Depletion: Unused ATP is depleted.

-

ADP Detection: ADP is converted back to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity (ADP production).

Step-by-Step Protocol

Materials:

-

Recombinant Kinase (e.g., SRC, BRAF).

-

Substrate (e.g., Poly Glu:Tyr 4:1).

-

Ultra-Pure ATP (

or at

Workflow:

-

Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.

-

Incubation:

-

Add

compound (serial dilution) to 384-well plate. -

Add

Kinase/Substrate mix. -

Add

ATP mix to start reaction. -

Incubate at RT for 60 minutes.

-

-

Depletion: Add

ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes ATP). -

Detection: Add

Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

.

Figure 3: ADP-Glo™ Kinase Assay workflow for IC50 determination.

Challenges: The Toxicophore Alert

While privileged, the 2-aminothiazole scaffold is often flagged as a structural alert.[7]

-

Metabolic Activation: The C4-C5 double bond is susceptible to epoxidation by Cytochrome P450 enzymes. This epoxide can open to form reactive intermediates (thioureas or

-diketones) that covalently bind to proteins, leading to hepatotoxicity. -

Mitigation Strategy: "Blocking" the C4 or C5 positions with substituents (e.g., methyl, phenyl, or fluorine) significantly reduces metabolic liability by sterically hindering P450 approach or electronically deactivating the double bond. Dabrafenib utilizes a bulky substitution pattern to mitigate this risk.

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[8][9][10] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[8][9][10] Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004).[11] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Jakopin, Ž. (2020).[7][12] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

-

Roubille, E., et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors." MDPI Molecules. Link

Sources

- 1. iajesm.in [iajesm.in]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]

IUPAC Naming Conventions & Synthetic Protocols for 5-Substituted 2-Aminothiazoles

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in diverse therapeutics ranging from third-generation cephalosporins (e.g., Cefotaxime) to tyrosine kinase inhibitors (e.g., Dasatinib). However, the nomenclature of its 5-substituted derivatives often suffers from ambiguity in patent literature and internal databases due to conflicting priority rules and tautomeric fluidity.

This guide provides a definitive technical standard for naming 5-substituted 2-aminothiazoles according to the IUPAC Blue Book (P-25 and P-14) . It integrates these rules with a validated Hantzsch synthesis protocol, offering a self-consistent system for synthesis, characterization, and registration.

Part 1: The IUPAC Foundation (Hantzsch-Widman System)

Heterocycle Numbering Priorities

To correctly name a 5-substituted derivative, one must first establish the absolute numbering of the parent ring. Thiazole is a 1,3-azole containing Sulfur and Nitrogen.[1]

The Core Rules (IUPAC P-25.2.2.4):

-

Heteroatom Priority: Oxygen > Sulfur > Nitrogen.[2] Therefore, Sulfur is assigned position 1 .

-

Path of Numbering: Numbering proceeds toward the next heteroatom (Nitrogen) to give it the lowest possible locant.[3][4] Thus, Nitrogen is position 3 .

-

Substituents: The amino group is fixed at position 2 . The position adjacent to the sulfur (and opposite the nitrogen) is position 5 .

Critical Note: In 5-substituted derivatives, the Carbon-5 (C5) position is chemically distinct—it is the most nucleophilic carbon on the ring, often susceptible to electrophilic aromatic substitution, unlike C4.

Visualization of the Numbering Scheme

The following diagram illustrates the canonical numbering and the steric environment of the 5-position.

Part 2: Nomenclature Decision Logic

The naming of 5-substituted 2-aminothiazoles depends entirely on the Principal Characteristic Group (PCG) . The thiazole ring is not always the parent structure.[4][5][6]

Scenario A: Thiazole as the Parent

If the substituent at C5 has lower priority than the amine (or no priority functional group), the parent name is 1,3-thiazol-2-amine .

-

Example: A methyl group at C5.

-

IUPAC Name: 5-methyl-1,3-thiazol-2-amine.

-

Common Usage: 2-amino-5-methylthiazole.[7]

Scenario B: Thiazole as the Substituent

If the substituent at C5 contains a group with higher priority than the amine (e.g., Carboxylic Acid, Ester, Amide), the thiazole becomes a substituent.

-

Priority Order (Decreasing): Carboxylic Acid (-COOH) > Ester (-COOR) > Amide (-CONH2) > Amine (-NH2) .

-

Example: A carboxylic acid attached directly to C5.

-

Incorrect Name: 2-amino-5-carboxythiazole.

-

Correct IUPAC Name: 2-amino-1,3-thiazole-5-carboxylic acid .

Decision Tree for Naming

Part 3: The Tautomerism Challenge (Expertise)

A frequent source of analytical confusion is the Amino-Imino Tautomerism . 2-aminothiazoles exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic, thiazoline-like).

-

The Rule: In solution (NMR in DMSO-d6) and crystal structures, the amino form generally predominates due to aromatic stabilization of the thiazole ring.

-

Naming Implication: Unless the exocyclic nitrogen is alkylated (locking it in the imino form), always name the compound as the amine (e.g., thiazol-2-amine), not the imine (thiazol-2(3H)-imine).

Part 4: Validated Synthetic Protocol (Hantzsch Synthesis)

To generate 5-substituted 2-aminothiazoles reliably, the Hantzsch Thiazole Synthesis is the industry standard. This protocol is self-validating: the disappearance of the alpha-proton in the starting ketone and the appearance of the aromatic C5 proton (or lack thereof, for 5-substituted targets) in NMR confirms cyclization.

Reaction Mechanism & Workflow

This method involves the condensation of an

Step-by-Step Experimental Protocol

Standard Operating Procedure for 2-Amino-5-Arylthiazole Synthesis:

-

Reagents: Dissolve 1.0 eq of the appropriate acetophenone derivative in Ethanol (0.5 M).

-

Halogenation: Add 1.05 eq of Iodine (

) or NBS. Stir at 60°C for 1 hour. Validation: TLC shows consumption of ketone. -

Condensation: Add 2.0 eq of Thiourea directly to the reaction vessel.

-

Reflux: Heat to reflux for 4–6 hours.

-

Workup: Cool to room temperature. The hydrobromide/hydroiodide salt of the product often precipitates. Filter and wash with cold ethanol.

-

Free Base Liberation: Suspend salt in water; adjust pH to ~9 with ammonium hydroxide. Filter the free base.

Analytical Validation (NMR Data)

| Feature | Unsubstituted (2-Aminothiazole) | 5-Substituted (e.g., 5-Methyl) | Diagnostic Value |

| C5-H Proton | Doublet ~6.5 - 7.0 ppm | Absent | Primary confirmation of 5-substitution |

| C4-H Proton | Doublet ~7.0 - 7.5 ppm | Singlet (shifted) | Loss of coupling confirms substitution pattern |

| NH2 Protons | Broad singlet ~7.0 ppm | Broad singlet ~7.0 ppm | Confirms amino tautomer (integrates to 2H) |

Part 5: References

-

IUPAC Blue Book (P-25) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Rule P-25.2.2.4 (Heteromonocyclic components).

-

Hantzsch Thiazole Synthesis . Organic Chemistry Portal. Mechanism and variations of thiazole synthesis.

-

Tautomerism in 2-Aminothiazoles . BenchChem Technical Guide. "Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide."

-

Drug Discovery Applications . National Institutes of Health (NIH). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

-

Thiazole Numbering Standards . Wikipedia (Verified). Structural formula and numbering of 1,3-thiazole.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 4. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacophore Modeling of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

This guide serves as an advanced technical resource for the pharmacophore modeling of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine (CAS: 1602992-75-5). It is designed for medicinal chemists and computational biologists, moving beyond basic descriptions to actionable, mechanistic modeling workflows.

Executive Summary & Chemical Identity[1][2][3]

5-(2-Bromo-4-methylphenyl)thiazol-2-amine represents a privileged scaffold in medicinal chemistry, specifically the 2-amino-5-arylthiazole class. While often utilized as a high-value building block, this specific chemotype—defined by the ortho-bromo and para-methyl substitution pattern on the 5-aryl ring—possesses distinct steric and electronic properties that make it a critical probe for Adenosine A2A receptor antagonism , Prion disease (PrP^Sc) inhibition , and Src family kinase inhibition .

This guide details the construction of a pharmacophore model for this compound, focusing on the critical role of the 2-bromo substituent in enforcing conformational atropisomerism, thereby modulating binding affinity in hydrophobic pockets.

Chemical Profile

| Property | Data |

| IUPAC Name | 5-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine |

| CAS Number | 1602992-75-5 |

| Molecular Formula | C₁₀H₉BrN₂S |

| Molecular Weight | 269.16 g/mol |

| Core Scaffold | 2-Aminothiazole |

| Key Substituents | 2-Amino (Donor/Acceptor), 5-Aryl (Hydrophobic), o-Br (Steric Lock) |

Structural Basis & Mechanistic Pharmacophore

The biological activity of 2-amino-5-arylthiazoles is driven by specific interaction points. For this specific derivative, the pharmacophore is defined not just by the atoms present, but by the torsional constraints imposed by the bromine atom.

The "Ortho-Effect" & Conformational Locking

The defining feature of this molecule is the bromine atom at the ortho position of the phenyl ring.

-

Mechanism: The bulky bromine atom creates significant steric clash with the thiazole sulfur or nitrogen, preventing planar conformation.

-

Pharmacophoric Consequence: This forces the phenyl ring to twist out of the thiazole plane (typically 30°–60°). This non-planar conformation is often critical for selectivity in kinase pockets (e.g., fitting into the hydrophobic "back pocket" of Src kinases) or the A2A receptor exosite, distinguishing it from flat, promiscuous intercalators.

Pharmacophore Feature Map

The molecule can be decomposed into four distinct pharmacophoric features (

-

: Hydrogen Bond Donor/Acceptor (The Anchor)

-

Locus: The C2-Amino group (

) and Thiazole Nitrogen ( -

Function: Forms a bidentate H-bond motif (often with Glu/Asp residues in kinases or Asn/Glu in GPCRs). The exocyclic amine acts as a donor, while the ring nitrogen acts as an acceptor.

-

- : Aromatic/Hydrophobic Core

-

: Lipophilic/Steric Bulk (The Specificity Determinant)

-

Locus: The 2-Bromo-4-methylphenyl moiety.[5]

-

Function: Occupies a hydrophobic sub-pocket. The para-methyl group extends the reach into deep hydrophobic clefts, while the ortho-bromo group restricts rotation, reducing the entropic penalty of binding.

-

- : Halogen Bond Potential

Computational Workflow: De Novo Model Generation

The following protocol outlines the step-by-step generation of a quantitative pharmacophore model for this compound.

Step 1: Conformational Sampling (The "Twist" Analysis)

Do not use a single energy-minimized structure. The ortho-bromo substituent requires a rotational energy scan.

-

Protocol: Perform a dihedral scan around the

- -

Validation: Identify the global minimum. For 2-bromo-arylthiazoles, expect a twisted minimum (

). This specific conformer should be used as the "Bioactive Conformation" hypothesis.

Step 2: Molecular Superposition (Ligand-Based)

Align the molecule against known reference ligands to validate the hypothesis.

-

Reference Ligand: Dasatinib (for Kinase models) or ZM241385 (for A2A models).

-

Alignment Rule: Align the 2-aminothiazole core of the target molecule with the aminothiazole/heterocyclic core of the reference. Observe where the 2-bromo-4-methylphenyl group projects.

-

Insight: If it projects into the solvent, the modification is likely tolerated but inactive. If it projects into the "Gatekeeper" region (kinases) or "Exosite" (GPCRs), it is a selectivity filter.

-

Step 3: Interaction Field Generation

Use GRID or similar molecular interaction field (MIF) tools.

-

Probes: Use a DRY probe (hydrophobic) and an N1 probe (H-bond donor).

-

Outcome: You should see a strong hydrophobic contour surrounding the 4-methylphenyl region and a tight steric exclusion zone around the bromine.

Visualization of the Pharmacophore Logic

The following diagram illustrates the logical flow from chemical structure to pharmacophore hypothesis, highlighting the critical "Conformational Lock" mechanism.

Caption: Pharmacophore generation workflow linking structural features to the "Ortho-Bromo" conformational lock mechanism.

Experimental Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the modeled pharmacophore, the following validation assay is proposed. This protocol relies on Surface Plasmon Resonance (SPR) to validate the binding kinetics, which is more sensitive to the steric effects of the bromine atom than simple

Protocol: Kinetic Profiling via SPR

-

Sensor Chip: Immobilize the target protein (e.g., A2A Receptor or Src Kinase) on a CM5 chip.

-

Analyte Preparation: Dissolve 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in DMSO (keep final concentration <1%).

-

Flow Rate: High flow rate (50 µL/min) to minimize mass transport limitations.

-

Control: Run a parallel channel with the non-brominated analogue (5-(4-methylphenyl)thiazol-2-amine).

-

Data Analysis:

-

Compare

and -

Hypothesis Confirmation: If the bromine atom effectively "pre-organizes" the conformation (reducing entropic cost), you should observe a faster

or a significantly distinct thermodynamic signature compared to the non-brominated analog. If the bromine merely adds hydrophobicity, the effect will be seen primarily in

-

ADMET & Drug-Likeness Profiling (In Silico)

Before advancing this pharmacophore, the physicochemical profile must be assessed. The 2-aminothiazole core is generally drug-like but carries specific liabilities (e.g., CYP inhibition).

| Parameter | Prediction | Implication |

| cLogP | ~3.3 - 3.8 | Moderate lipophilicity; good membrane permeability but risk of non-specific binding. |

| TPSA | ~41 Ų | Excellent CNS penetration (ideal for A2A/Prion targets). |

| Metabolic Liability | High | The 2-amino group is a "soft spot" for glucuronidation. The 4-methyl group is liable to benzylic oxidation. |

| Toxicity Alert | Aminothiazole | Potential for idiosyncratic toxicity (structural alert in some filters); requires downstream Ames testing. |

References

-

Dasatinib (BMS-354825) Structure & Kinase Selectivity. Source: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. URL:[Link]

-

Pharmacophore Modeling of A2A Receptor Antagonists. Source: Jaiteh, M., et al. (2018). Docking-based virtual screening for Adenosine A2A receptor antagonists. Scientific Reports. URL:[Link]

-

2-Aminothiazoles in Prion Disease Therapy. Source: Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry. URL:[Link]

-

Conformational Control in Drug Design (The Ortho Effect). Source: LaPlante, S. R., et al. (2013). Revealing atropisomerism in drug discovery and development. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Thylamide Synthesis of 5-Arylthiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of these valuable heterocyclic compounds.[1][2][3] This guide provides a detailed examination of the Hantzsch synthesis for the preparation of 5-arylthiazol-2-amines, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical advice for optimization and troubleshooting.

Mechanistic Insights: The Chemistry Behind the Synthesis

The Hantzsch synthesis of 2-aminothiazoles is a classic condensation reaction that involves an α-haloketone and a thiourea or thioamide.[1][3] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][2]

Understanding the causality behind each step is crucial for experimental success:

-

S-Alkylation: The initial step is an SN2 reaction where the sulfur of the thiourea, a potent nucleophile, displaces the halide from the α-haloketone. The choice of halide (bromo or chloro) can influence the reaction rate, with α-bromoketones generally being more reactive.

-

Intramolecular Cyclization: The nitrogen of the resulting S-alkylated intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This ring-closing step forms a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of a representative 5-arylthiazol-2-amine.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a conventional and reliable method for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol or Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Round-bottom flask or scintillation vial

-

Reflux condenser (if using a round-bottom flask)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial or an appropriate round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4] It is advisable to use a slight excess of thiourea to ensure complete consumption of the α-haloketone.

-

Solvent Addition: Add 5 mL of methanol or ethanol to the reaction vessel along with a stir bar.[4][5] Ethanol is a common solvent for this reaction and facilitates the dissolution of the reactants.[1]

-

Heating and Reflux: Heat the mixture with stirring on a hot plate. If using a round-bottom flask, attach a reflux condenser.[1] Heat the reaction to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[1] For smaller scale reactions in a vial, heating at around 100°C for 30 minutes can be sufficient.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Cooling and Precipitation: After the reaction is complete, remove the vessel from the heat and allow the solution to cool to room temperature.[4] The product, 2-amino-4-phenylthiazole, is often poorly soluble in the reaction mixture and may precipitate upon cooling.[4]

-

Work-up: Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[4][5] This step neutralizes any hydrobromic acid formed during the reaction.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4][5]

-

Washing: Wash the filter cake with cold water to remove any remaining salts and impurities.[4]

-

Drying: Spread the collected solid on a watch glass and allow it to air dry. The resulting solid is often pure enough for many applications.[1][4]

-

Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol.[1]

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Optimization and Variations: Enhancing Yield and Efficiency

While the conventional method is robust, several modifications can improve yields, reduce reaction times, and offer more environmentally friendly approaches.

| Parameter | Conventional Method | Alternative/Optimized Methods | Rationale & Benefits |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasonic Irradiation | Significantly reduces reaction times and can improve yields.[5][6] |

| Solvent | Ethanol, Methanol | Solvent-free conditions, Green solvents (e.g., water, glycerol) | Reduces environmental impact and simplifies work-up.[5][7][8] |

| Catalyst | None (typically) | Silica-supported tungstosilicic acid, Iodine | Can enhance reaction rates and yields, allowing for milder conditions.[3][6][9] |

| Reactants | α-Haloketones | In situ generation of α-haloketones, Use of α-diazoketones or sulfoxonium ylides | Avoids handling of lachrymatory and toxic α-haloketones.[7][8][10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Suboptimal reaction conditions (time, temp)- Impure starting materials- Incorrect stoichiometry | - Optimize reaction parameters[5]- Purify reactants before use- Ensure accurate measurement of reagents |

| Side Reactions | - Formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles) under acidic conditions | - Maintain neutral or slightly basic conditions during the reaction[5] |

| Difficulty in Purification | - Product is soluble in the work-up solution- Co-elution of impurities during chromatography | - Precipitate the product by adding a non-solvent[5]- Optimize the mobile phase for chromatography |

Conclusion

The Hantzsch thiazole synthesis is a versatile and powerful tool for the synthesis of 2-aminothiazoles, a critical scaffold in drug discovery and development.[1] The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize 5-arylthiazol-2-amines and to adapt these methods for their specific research needs, from traditional approaches to more sustainable and efficient modern variations.

References

-

Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

- US2489038A - Purification of 2-aminothiazole. Google Patents.

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

-

2-Aminothiazole. Wikipedia. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

- Method for the purification of 2-aminothiazole. Google Patents.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available at: [Link]

-

Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. ResearchGate. Available at: [Link]

-

Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. Available at: [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. Cairo University. Available at: [Link]

-

Process of producing 2-aminothiazole. European Patent Office. Available at: [Link]

-

A new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]

- Process for preparing thiazole derivatives. Google Patents.

-

A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available at: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

-

Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. PubMed. Available at: [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Semantic Scholar. Available at: [Link]

-

Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents. Available at: [Link]

-

Synthesis and antimicrobial screening of 5-arylidene-2-imino-4- thiazolidinones. ResearchGate. Available at: [Link]

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

- 10. html.rhhz.net [html.rhhz.net]

Application Note: Regioselective Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Abstract & Strategic Overview

The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine presents a specific regiochemical challenge often overlooked in standard thiazole chemistry. The classic Hantzsch Thiazole Synthesis (condensation of

This protocol details a robust, three-step synthetic route designed for medicinal chemistry applications where purity and structural definition are paramount. The method utilizes a Suzuki-Miyaura cross-coupling between a protected 5-bromothiazole and a commercially available arylboronic acid. This approach avoids the formation of the thermodynamic 4-isomer and preserves the sensitive ortho-bromo substituent on the phenyl ring through careful catalyst selection.

Key Advantages of This Protocol

-

Regiospecificity: Delivers >98% 5-isomer, eliminating difficult chromatographic separation of regioisomers.

-

Chemoselectivity: Uses catalyst conditions that favor the electron-deficient thiazole bromide over the aryl bromide, preventing polymerization.

-

Scalability: Designed for gram-scale synthesis with stable intermediates.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the biaryl bond at C5 is the strategic coupling point. The direct Hantzsch approach is rejected due to the instability of the required